3-(2,2-Difluoropropoxy)cyclobutan-1-ol
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Overview
Description
3-(2,2-Difluoropropoxy)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with a 2,2-difluoropropoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoropropoxy)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2,2-difluoropropanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoropropoxy)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative.
Substitution: The difluoropropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclobutanone derivatives, cyclobutanol derivatives, and various substituted cyclobutane compounds.
Scientific Research Applications
3-(2,2-Difluoropropoxy)cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoropropoxy)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the difluoropropoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluorophenyl)cyclobutan-1-ol: This compound has a similar cyclobutane ring but with a fluorophenyl group instead of a difluoropropoxy group.
3-(2,2-Difluoroethoxy)cyclobutan-1-ol: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
3-(2,2-Difluoropropoxy)cyclobutan-1-ol is unique due to the presence of the difluoropropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H12F2O2 |
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Molecular Weight |
166.17 g/mol |
IUPAC Name |
3-(2,2-difluoropropoxy)cyclobutan-1-ol |
InChI |
InChI=1S/C7H12F2O2/c1-7(8,9)4-11-6-2-5(10)3-6/h5-6,10H,2-4H2,1H3 |
InChI Key |
MLPSDKPLPNEUBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1CC(C1)O)(F)F |
Origin of Product |
United States |
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